Gastrointestinal Hospitalization Risk Reduction: Loxoprofen vs. Diclofenac Real-World Cohort Analysis
In a multi-database, international cohort study across Asia-Pacific populations, loxoprofen demonstrated a significantly lower risk of hospitalization for gastrointestinal events compared with diclofenac in Korean patients [1]. The study used Cox proportional hazards models to estimate adjusted hazard ratios (HRs) with 95% confidence intervals. This real-world evidence quantifies loxoprofen's safety advantage over one of the most widely prescribed NSAIDs globally.
| Evidence Dimension | Risk of gastrointestinal hospitalization |
|---|---|
| Target Compound Data | Loxoprofen: HR 0.37 (95% CI 0.25–0.54) in Korea |
| Comparator Or Baseline | Diclofenac (reference, HR = 1.0) |
| Quantified Difference | 63% relative risk reduction (HR 0.37) vs. diclofenac in Korean cohort |
| Conditions | Retrospective cohort study; 263,741 NSAID initiators in Korea; median follow-up until first GI hospitalization, switch/discontinuation, or database end. |
Why This Matters
Procurement decisions in health systems or clinical research requiring NSAIDs with lower real-world GI toxicity should prioritize loxoprofen over diclofenac based on this 63% relative risk reduction in GI hospitalizations.
- [1] Lai EC, Shin JY, Kubota K, et al. Comparative safety of NSAIDs for gastrointestinal events in Asia-Pacific populations: A multi-database, international cohort study. Pharmacoepidemiol Drug Saf. 2018;27(11):1223-1230. doi:10.1002/pds.4663 View Source
